2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide
Description
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring.
- A benzo[d][1,3]dioxol-5-ylmethyl substituent at position 3 of the pyrimidine ring, introducing a bicyclic aromatic system.
- A thioether linkage connecting the core to an N-(2-chlorobenzyl)acetamide side chain, which incorporates a halogenated aromatic group.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S2/c24-16-4-2-1-3-15(16)10-25-20(28)12-33-23-26-17-7-8-32-21(17)22(29)27(23)11-14-5-6-18-19(9-14)31-13-30-18/h1-9H,10-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFHGLRPOQGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide represents a unique class of organic molecules with potential pharmacological applications. Its intricate structure combines various functional groups that may interact with biological targets, suggesting promising biological activities.
Structural Characteristics
The compound features:
- A benzo[d][1,3]dioxole moiety known for its diverse biological properties.
- A thieno[3,2-d]pyrimidine core that has been associated with anticancer activity.
- A thioamide linkage that may enhance interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anticancer Activity : Related compounds have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of heterocyclic structures often correlates with antimicrobial efficacy.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Urea linkage | Anticancer |
| Compound B | Hydroxy group | Antimicrobial |
| Compound C | Methoxy substitution | Anti-inflammatory |
Case Studies and Research Findings
-
Anticancer Activity
- A study on similar thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Molecular docking studies suggest that the compound may inhibit key pathways involved in tumor progression, particularly targeting EGFR (Epidermal Growth Factor Receptor) pathways .
-
Antimicrobial Studies
- Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
- In vitro assays showed that derivatives similar to the target compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
The biological activities of this compound can be attributed to:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
The compound 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () shares a thienopyrimidine core but differs in the fusion position ([2,3-d] vs. [3,2-d]).
Thienopyrimidine vs. Pyrimidine
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () replaces the thiophene ring with a simpler pyrimidine. The absence of the thiophene reduces planarity and may decrease lipophilicity, impacting membrane permeability .
Substituent Analysis
Position 3 Substituents
Acetamide Side Chain
- Target Compound : The N-(2-chlorobenzyl) group introduces an electron-withdrawing chlorine atom at the ortho position, which may enhance halogen bonding and steric hindrance compared to N-(3-methoxyphenyl) () or N-benzyl ().
- : The presence of a 4-nitrophenyl group in 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide increases polarity but may reduce bioavailability due to the nitro group’s metabolic liability.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
